![molecular formula C18H20FN3O2 B2766812 4-(2-fluorophenyl)-N-(2-methoxyphenyl)piperazine-1-carboxamide CAS No. 553657-41-3](/img/structure/B2766812.png)
4-(2-fluorophenyl)-N-(2-methoxyphenyl)piperazine-1-carboxamide
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Overview
Description
4-(2-Fluorophenyl)-N-(2-methoxyphenyl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a fluorophenyl group and a methoxyphenyl group attached to a piperazine ring, which is further connected to a carboxamide group. It is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-fluorophenyl)-N-(2-methoxyphenyl)piperazine-1-carboxamide typically involves the following steps:
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Formation of Piperazine Derivative: : The initial step involves the preparation of a piperazine derivative by reacting piperazine with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane at a temperature range of 0-5°C to control the reaction rate and yield.
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Introduction of Methoxyphenyl Group: : The next step involves the introduction of the methoxyphenyl group. This is achieved by reacting the intermediate product with 2-methoxyaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically conducted at room temperature under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, improved yield, and reduced production costs. The use of automated systems for reagent addition and product isolation further enhances the efficiency of the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(2-Fluorophenyl)-N-(2-methoxyphenyl)piperazine-1-carboxamide can undergo various types of chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of corresponding carboxylic acids or ketones, depending on the reaction conditions.
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Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of amines or alcohols.
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Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds similar to 4-(2-fluorophenyl)-N-(2-methoxyphenyl)piperazine-1-carboxamide exhibit antidepressant-like effects. These compounds often act as selective serotonin reuptake inhibitors (SSRIs), which enhance serotonergic neurotransmission. Studies have shown that modifications in the piperazine structure can lead to increased efficacy in treating depression and anxiety disorders .
Antitumor Effects
Some derivatives of piperazine-based compounds have demonstrated antitumor properties. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of various signaling pathways, including the inhibition of protein kinases involved in cell proliferation and survival .
Uroselective Antagonist for Benign Prostatic Hyperplasia
The compound has been studied for its potential use as a uroselective antagonist in treating benign prostatic hyperplasia (BPH). Its structural characteristics allow it to selectively block alpha-adrenergic receptors, which can alleviate urinary symptoms associated with BPH without significant vascular side effects .
Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of 4-(2-fluorophenyl)-N-(2-methoxyphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and methoxyphenyl groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The piperazine ring provides a flexible scaffold that allows for optimal positioning of the functional groups, enhancing the compound’s efficacy.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Chlorophenyl)-N-(2-methoxyphenyl)piperazine-1-carboxamide
- 4-(2-Bromophenyl)-N-(2-methoxyphenyl)piperazine-1-carboxamide
- 4-(2-Methylphenyl)-N-(2-methoxyphenyl)piperazine-1-carboxamide
Comparison
Compared to its analogs, 4-(2-fluorophenyl)-N-(2-methoxyphenyl)piperazine-1-carboxamide exhibits unique properties due to the presence of the fluorine atom Fluorine’s high electronegativity and small size influence the compound’s reactivity and binding affinity to biological targets
Biological Activity
4-(2-fluorophenyl)-N-(2-methoxyphenyl)piperazine-1-carboxamide is a synthetic compound belonging to the piperazine class, characterized by its unique structural features that include a fluorophenyl group and a methoxyphenyl group attached to a piperazine ring. This compound has garnered interest for its potential biological activities, particularly in medicinal chemistry and pharmacology.
The molecular formula of this compound is C18H20FN3O2 with a molecular weight of approximately 325.37 g/mol. The presence of the fluorine atom and methoxy group contributes to its unique reactivity and biological profile.
Property | Value |
---|---|
Molecular Formula | C18H20FN3O2 |
Molecular Weight | 325.37 g/mol |
IUPAC Name | N-(2-fluorophenyl)-4-(2-methoxyphenyl)piperazine-1-carboxamide |
InChI | InChI=1S/C18H20FN3O2/c1-24-17-9-5-4-8-16(17)21-10-12-22(13-11-21)18(23)20-15-7-3-2-6-14(15)19/h2-9H,10-13H2,1H3,(H,20,23) |
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The compound may act as a ligand, modulating the activity of various biological targets which could lead to therapeutic effects. The precise molecular targets remain under investigation, but initial studies suggest involvement in pathways related to neurotransmission and enzyme inhibition.
Biological Activity
Research indicates that this compound exhibits antiparasitic and antimicrobial properties. Its potential as a therapeutic agent has been explored in various contexts:
- Antiparasitic Activity : Initial studies suggest that derivatives of piperazine compounds like this one can inhibit certain parasitic pathways, possibly by targeting ATPase enzymes involved in parasite metabolism. For instance, modifications in similar compounds have shown enhanced activity against Plasmodium species responsible for malaria .
- Antimicrobial Effects : Similar piperazine derivatives have demonstrated significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating potent effects .
Case Studies
Several studies have focused on optimizing the structure of piperazine derivatives to enhance their biological activity:
- Study on Dihydroquinazolinone Derivatives : Research involving structural optimization showed that incorporating polar functionalities improved solubility and metabolic stability while maintaining antiparasitic activity . This approach may be applicable to this compound for enhancing its pharmacokinetic profile.
- Antimicrobial Evaluation : A series of piperazine derivatives were evaluated for their antibacterial efficacy, showing that modifications in the side chains can significantly impact their potency against various bacterial strains .
Properties
IUPAC Name |
4-(2-fluorophenyl)-N-(2-methoxyphenyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O2/c1-24-17-9-5-3-7-15(17)20-18(23)22-12-10-21(11-13-22)16-8-4-2-6-14(16)19/h2-9H,10-13H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBHTVXYSMQNCJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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